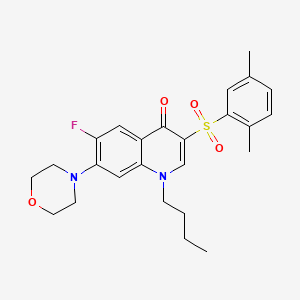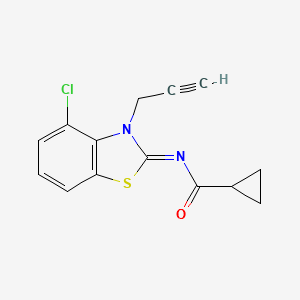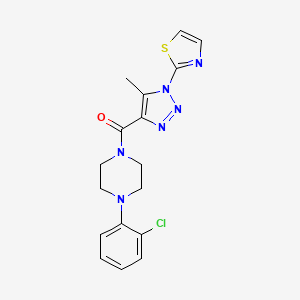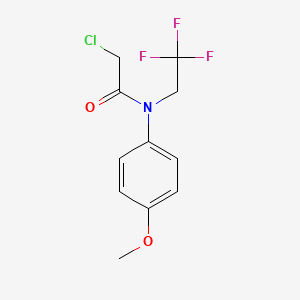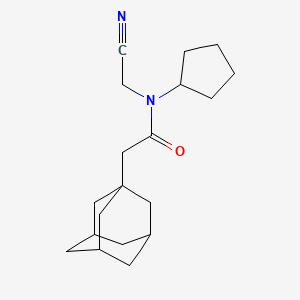
2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ACPA, and it is a potent and selective agonist of the cannabinoid receptor CB1.
Mécanisme D'action
The mechanism of action of 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide involves binding to the cannabinoid receptor CB1. CB1 is a G protein-coupled receptor that is primarily expressed in the central nervous system. ACPA binds to CB1 with high affinity and activates the receptor, leading to downstream signaling pathways that mediate the physiological and biochemical effects of CB1 activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the activation of CB1. CB1 activation has been shown to modulate various physiological processes, including pain sensation, appetite regulation, and mood. ACPA has been shown to be a potent analgesic, reducing pain sensitivity in animal models. It has also been shown to modulate appetite and food intake, making it a potential therapeutic target for obesity and eating disorders. Additionally, ACPA has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide in lab experiments is its potency and selectivity for CB1. ACPA is a highly specific agonist of CB1, which makes it an ideal compound for studying the physiological and biochemical effects of CB1 activation. Additionally, ACPA is relatively stable and easy to handle, making it a convenient compound for lab experiments.
One of the limitations of using ACPA in lab experiments is its potential toxicity. ACPA has been shown to have neurotoxic effects in animal studies, which may limit its use in certain experiments. Additionally, ACPA has a relatively short half-life, which may limit its usefulness in certain experiments that require prolonged CB1 activation.
Orientations Futures
There are several future directions for research on 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide. One potential area of research is the development of novel CB1 agonists with improved pharmacological properties, such as increased potency and longer half-life. Additionally, further research is needed to better understand the physiological and biochemical effects of CB1 activation, particularly in relation to pain sensation, appetite regulation, and mood. Finally, there is a need for further research on the potential toxicity of ACPA and other CB1 agonists, particularly in relation to their long-term effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide involves a multistep process. The starting material for the synthesis is adamantanone, which undergoes a series of reactions to produce the final product. The detailed synthesis method is beyond the scope of this paper, but it involves the use of various reagents and catalysts to achieve the desired product.
Applications De Recherche Scientifique
2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a pharmacological tool to study the cannabinoid receptor CB1. ACPA is a potent and selective agonist of CB1, which makes it an ideal compound for studying the physiological and biochemical effects of CB1 activation.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(cyanomethyl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c20-5-6-21(17-3-1-2-4-17)18(22)13-19-10-14-7-15(11-19)9-16(8-14)12-19/h14-17H,1-4,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVLXKADVCGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2999677.png)
![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2999680.png)


![N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2999683.png)
